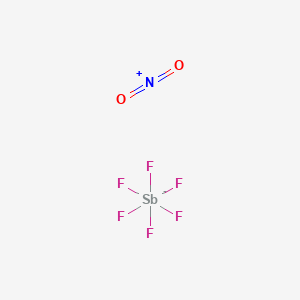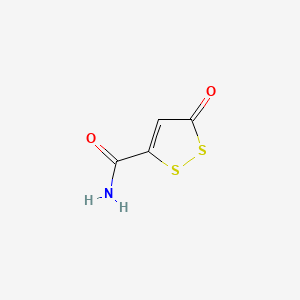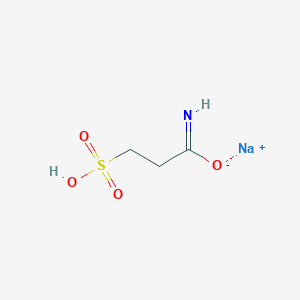
Sodium 3-sulfopropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-sulfopropanimidate is a chemical compound with the molecular formula C3H6NNaO4S. It is a sodium salt derivative of 2-carbamoylethanesulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Sodium 3-sulfopropanimidate typically involves the reaction of 2-carbamoylethanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the sodium salt in a crystalline form. The reaction can be represented as follows:
2-Carbamoylethanesulfonic acid+NaOH→2-Carbamoylethanesulfonic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Sodium 3-sulfopropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonic acid compounds.
科学的研究の応用
Sodium 3-sulfopropanimidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 3-sulfopropanimidate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical reactions. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
2-Mercaptoethanesulfonic acid sodium salt: Similar in structure but contains a thiol group instead of a carbamoyl group.
Sodium sulfonate: A broader class of compounds with similar sulfonic acid groups but different substituents.
Uniqueness
Sodium 3-sulfopropanimidate is unique due to its specific combination of a carbamoyl group and a sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
特性
CAS番号 |
19298-89-6 |
|---|---|
分子式 |
C3H6NNaO4S |
分子量 |
175.14 g/mol |
IUPAC名 |
sodium;3-amino-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H7NO4S.Na/c4-3(5)1-2-9(6,7)8;/h1-2H2,(H2,4,5)(H,6,7,8);/q;+1/p-1 |
InChIキー |
OWYQKLGWPKAMLR-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
正規SMILES |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
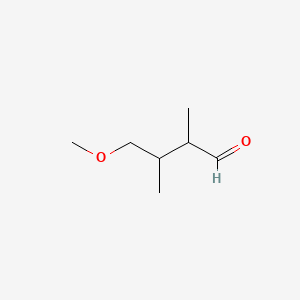
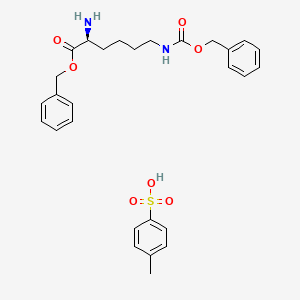
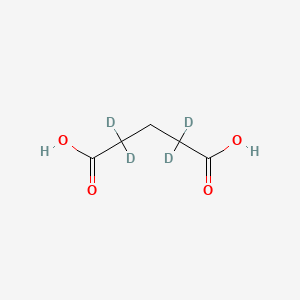
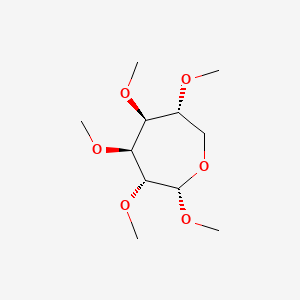
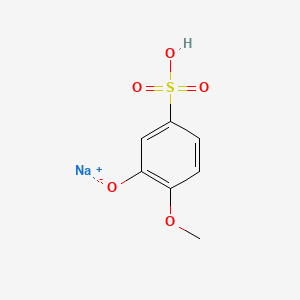
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
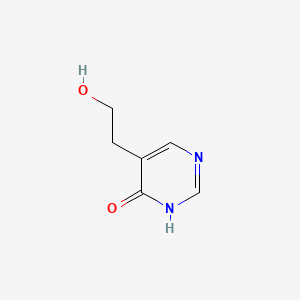
![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

